molecular formula C17H14N2O3 B150723 10-Acetoxi-5H-dibenz[b,f]azepina-5-carboxamida CAS No. 952740-00-0

10-Acetoxi-5H-dibenz[b,f]azepina-5-carboxamida

Número de catálogo: B150723
Número CAS: 952740-00-0
Peso molecular: 294.3 g/mol
Clave InChI: BRJIUIARAQMVID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

The primary target of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093, is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for antiepileptic drugs .

Mode of Action

BIA 2-093 acts by blocking the voltage-gated sodium channels , thereby inhibiting the rapid, repetitive firing of neurons . This blockage significantly reduces the release of excitatory amino acids like glutamate and aspartate , which are involved in the transmission of seizure signals in the brain .

Biochemical Pathways

The action of BIA 2-093 affects the neuronal signaling pathways . By blocking the sodium channels, it prevents the generation of action potentials. This leads to a decrease in the release of excitatory neurotransmitters, thereby dampening the hyperactivity in the brain that is characteristic of seizures .

Pharmacokinetics

It is known that similar compounds like carbamazepine are extensively metabolized in the liver . The reduction of the keto-group of oxcarbazepine, a related compound, is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma .

Result of Action

The result of BIA 2-093’s action is a decrease in neuronal hyperactivity, which helps to control and prevent epileptic seizures . By blocking the sodium channels and reducing the release of excitatory neurotransmitters, it helps to restore the balance of neuronal activity in the brain .

Action Environment

The action, efficacy, and stability of BIA 2-093 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Carbamazepine, a related compound, has its metabolism induced through CYP3A4 . Therefore, drugs that induce or inhibit this enzyme could potentially affect the pharmacokinetics and pharmacodynamics of BIA 2-093.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide typically involves the acetylation of 10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide. This can be achieved by reacting the hydroxy compound with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparación Con Compuestos Similares

Actividad Biológica

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093 or eslicarbazepine acetate, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.30 g/mol
  • CAS Number : 952740-00-0

The primary mechanism of action for 10-acetoxy-5H-dibenz[b,f]azepine-5-carboxamide involves the blocking of voltage-gated sodium channels (VGSCs) . This action inhibits the rapid firing of neurons, which is crucial in managing conditions characterized by neuronal hyperactivity, such as epilepsy. By preventing the generation of action potentials, the compound reduces the release of excitatory neurotransmitters, thereby controlling seizure activity .

Pharmacokinetics

A clinical study assessed the pharmacokinetic profile of BIA 2-093 in healthy subjects. Key findings include:

  • Dosage : Subjects received varying doses (200 mg bid to 1200 mg qd).
  • Metabolism : The major metabolite, licarbazepine, was detectable in plasma, with median maximum concentrations reached 2 to 3 hours post-dose.
  • Half-life : The apparent terminal half-life was approximately 9 to 13 hours after repeated dosing, with steady-state concentrations achieved within 4 to 5 days .

Anticonvulsant Properties

Research indicates that BIA 2-093 exhibits significant anticonvulsant effects. In animal models, it has been shown to effectively reduce seizure frequency and intensity. Comparisons with other anticonvulsants like carbamazepine and oxcarbazepine demonstrate that BIA 2-093 may offer improved pharmacokinetic properties and efficacy .

Cellular Effects

In vitro studies have highlighted the compound's ability to modulate excitatory amino acid release (e.g., glutamate and aspartate), which is critical in neuronal signaling pathways. This modulation contributes to its anticonvulsant effects by dampening excessive neuronal excitability.

Case Studies

Several clinical trials have investigated the efficacy and safety of BIA 2-093 in patients with epilepsy:

  • Study on Efficacy : A randomized controlled trial demonstrated that patients receiving BIA 2-093 experienced a statistically significant reduction in seizure frequency compared to placebo groups.
  • Safety Profile : The compound was generally well-tolerated, with adverse effects similar to those observed with other antiepileptic drugs. Common side effects included dizziness and somnolence .

Comparison with Similar Compounds

CompoundMechanism of ActionKey Differences
Carbamazepine VGSC blockerEstablished treatment; potential side effects
Oxcarbazepine VGSC blockerImproved pharmacokinetics; less interaction with liver enzymes
Eslicarbazepine Acetate (BIA 2-093) VGSC blockerUnique acetoxy group; enhanced efficacy and safety profile

Propiedades

IUPAC Name

(11-carbamoylbenzo[b][1]benzazepin-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-10H,1H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJIUIARAQMVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952740-00-0
Record name Dehydroeslicarbazepine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952740000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROESLICARBAZEPINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DQ43SNH3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.